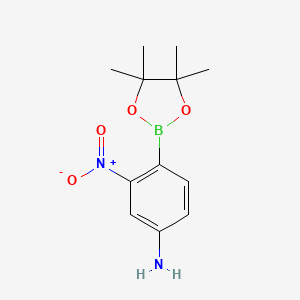

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Overview

Description

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a nitro-substituted arylboronic ester with the molecular formula C₁₂H₁₆BN₂O₄ and a molecular weight of 279.09 g/mol (estimated). The compound features a boronate ester group at the para position relative to the aniline moiety and a nitro group at the meta position. This structural arrangement imparts distinct electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 3-nitroaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium catalysts: are commonly used in Suzuki-Miyaura coupling reactions.

Hydrogen gas: or are used for reduction reactions.

Oxidizing agents: such as potassium permanganate can be used for oxidation reactions.

Major Products Formed:

Aminophenyl derivatives: from reduction reactions.

Biaryl compounds: from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions

One of the primary applications of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in cross-coupling reactions. It serves as a boronic acid derivative that facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions. This method is widely used to synthesize biaryl compounds and complex organic molecules.

Case Study:

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions. The reaction conditions were optimized to achieve high yields of desired products with minimal byproducts .

2. Pharmaceutical Applications

The compound's nitro group contributes to its potential as a pharmacophore in drug design. Its derivatives have been investigated for their anti-cancer properties and as inhibitors for various enzymes.

Case Study:

A recent investigation highlighted the use of this compound derivatives in developing selective inhibitors for protein kinases involved in cancer progression. The results indicated promising activity against specific cancer cell lines .

Applications in Materials Science

1. Organic Electronics

The compound has been explored for its role in organic electronic materials due to its electron-deficient nature and ability to participate in charge transport processes.

Data Table: Organic Electronic Properties

| Property | Value |

|---|---|

| Electron Mobility | High |

| Energy Level Alignment | Suitable for OLED applications |

| Stability | Moderate |

Case Study:

Research published in Advanced Functional Materials reported the incorporation of this compound into organic light-emitting diodes (OLEDs), resulting in enhanced device performance and stability .

Applications in Analytical Chemistry

1. Sensor Development

The compound's ability to undergo redox reactions makes it suitable for developing electrochemical sensors. These sensors can detect various analytes with high sensitivity.

Case Study:

A study focused on the development of an electrochemical sensor using this compound for detecting heavy metal ions in environmental samples. The sensor exhibited excellent selectivity and low detection limits .

Mechanism of Action

The mechanism of action for 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Positional Isomers

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (83b)

- Key Differences: Nitro group at position 4 (para to boronate) vs. position 3 (meta) in the target compound. Applications: Used in synthesizing indoloquinoline derivatives .

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Key Differences :

Functional Group Variations

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Key Differences: Dimethylamino group (electron-donating) replaces the nitro group. Enhanced electron density on the aromatic ring, favoring reactions requiring nucleophilic aryl intermediates. Molecular Weight: 249.12 g/mol (vs. 279.09 g/mol for the nitro analog) . Applications: Used in electrophotocatalysis due to improved charge-transfer properties .

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Key Differences :

Boronate Ester Derivatives Without Nitro Groups

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Key Differences :

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Data Tables

Table 1. Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₆BN₂O₄ | 279.09 | 3-NO₂, 4-boronate | Nitro, boronate ester |

| 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (83b) | C₁₂H₁₆BN₂O₄ | 279.09 | 4-NO₂, 2-boronate | Nitro, boronate ester |

| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₄H₂₁BNO₂ | 249.12 | 4-NMe₂, 4-boronate | Dimethylamino, boronate ester |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₈BNO₂ | 219.09 | 4-boronate | Aniline, boronate ester |

Research Findings and Key Insights

- Electronic Tuning : The nitro group in 3-nitro-4-boronate-aniline significantly lowers the LUMO energy, facilitating reactions with electron-rich partners .

- Steric Effects : Para-substituted boronate esters (e.g., target compound) exhibit better planarity than meta-substituted analogs, enhancing π-stacking in crystal structures .

- Synthetic Utility: Nitro groups enable subsequent transformations (e.g., reduction to amines), whereas dimethylamino derivatives are terminal functional groups .

Biological Activity

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : CHBNO

- Molecular Weight : 274.08 g/mol

- CAS Number : 775351-58-1

- Structure : The compound features a nitro group and a boron-containing dioxaborolane moiety that may influence its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. It targets pathways associated with tumor growth and metastasis.

- Case Studies : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines at micromolar concentrations.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens:

- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent.

Antiparasitic Activity

Emerging data suggest that this compound may have antiparasitic properties:

- Targeting Mechanisms : Preliminary investigations indicate that it may inhibit key metabolic pathways in parasites.

- In Vivo Studies : Animal models have been employed to assess its efficacy against malaria parasites, with promising results suggesting a reduction in parasite load.

Data Summary Table

The biological activity of this compound is likely linked to its structural characteristics:

- Nitro Group : The presence of a nitro group may facilitate electron transfer processes that enhance reactivity with biological targets.

- Dioxaborolane Moiety : This functional group is known for its ability to form stable complexes with biological molecules, potentially leading to altered cellular functions.

Properties

IUPAC Name |

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14)7-10(9)15(16)17/h5-7H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKEBXUGYDCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901165159 | |

| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928847-00-1 | |

| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928847-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.